An In-depth Technical Guide to Trt-D-Dap(Fmoc)-OH: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to Trt-D-Dap(Fmoc)-OH: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern peptide science, the synthesis of complex, non-linear, and modified peptides is paramount for advancing therapeutic and research frontiers. Nα-Trityl-Nβ-Fmoc-D-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH) has emerged as a critical building block, offering a sophisticated platform for creating intricate peptide architectures. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile trityl (Trt) group, provides chemists with precise control over sequential chemical modifications. This guide offers a deep dive into the chemical structure, properties, and strategic applications of Trt-D-Dap(Fmoc)-OH, providing field-proven insights and detailed protocols for its use in solid-phase peptide synthesis (SPPS), particularly for the construction of branched and site-specifically modified peptides.
Introduction: The Strategic Imperative for Orthogonal Protection
The progression of peptide-based therapeutics and chemical biology tools increasingly demands molecules with enhanced stability, novel conformations, and specific conjugation sites. Standard linear peptides often fall short due to rapid proteolytic degradation and limited structural diversity. Diaminopropionic acid (Dap), a non-proteinogenic amino acid, provides a valuable scaffold for introducing modifications. When equipped with two distinct and selectively removable protecting groups—a concept known as orthogonal protection—it becomes a powerful tool for divergent synthesis.[1][2]
Trt-D-Dap(Fmoc)-OH exemplifies this principle. The Nα-amino group is protected by the bulky, acid-sensitive Trityl (Trt) group, while the Nβ side-chain amine is protected by the base-sensitive Fmoc group.[3] This arrangement is the cornerstone of its utility: one protecting group can be selectively cleaved without affecting the other, allowing for stepwise chemical manipulations at distinct sites on the same amino acid residue.[4] This capability is indispensable for creating branched peptides, cyclic structures, and for the site-specific attachment of moieties like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[5]
Chemical Structure and Physicochemical Properties
The power of Trt-D-Dap(Fmoc)-OH lies in the distinct chemical properties of its constituent parts, which dictate the synthetic strategy.
-
D-Diaminopropionic Acid (D-Dap): The core scaffold. The "D" configuration can confer increased resistance to enzymatic degradation compared to the natural L-amino acids.[6]
-
Fmoc Group (Nβ-protection): A base-labile urethane protecting group. It is stable to acidic conditions used for Trt group removal but is readily cleaved by secondary amines, most commonly piperidine.[7] This deprotection exposes the side-chain amine for elongation or modification.
-
Trt Group (Nα-protection): A bulky, acid-labile protecting group. It is exceptionally stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mildly acidic conditions (e.g., dilute trifluoroacetic acid), leaving other acid-labile groups like tert-butyl (tBu) intact.[8][9]
Chemical Structure Diagram
Caption: Core structure of Trt-D-Dap(Fmoc)-OH.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1263047-04-6 | [5] |
| Molecular Formula | C37H32N2O4 | [5] |
| Molecular Weight | 568.66 g/mol | [5] |
| Boiling Point | 761.3 ± 60.0 °C (Predicted) | [5] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Store at 0-4 °C | [5] |
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Trt-D-Dap(Fmoc)-OH is in Fmoc-based SPPS to create peptides with a branching point. The synthesis workflow allows for the elongation of a peptide chain from the side-chain (Nβ) and subsequently from the backbone (Nα).
Workflow for Branched Peptide Synthesis
Caption: Orthogonal synthesis workflow using Trt-D-Dap(Fmoc)-OH.
Experimental Protocols
The following protocols are generalized and should be optimized for specific sequences and scales.
Protocol 1: Coupling of Trt-D-Dap(Fmoc)-OH
This step attaches the branching amino acid to the growing peptide chain on the solid support.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.
-
Activation: In a separate vessel, dissolve Trt-D-Dap(Fmoc)-OH (3 eq.), a coupling reagent like HCTU (3 eq.), and a base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
Protocol 2: Selective On-Resin Fmoc Deprotection
This step exposes the Nβ side-chain amine for the synthesis of the first branch.
-
Resin Preparation: Wash the peptide-resin with DMF (3x).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.[10]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[7]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Action: The resin is now ready for the elongation of the peptide branch from the Dap side chain using standard Fmoc-SPPS cycles.
Protocol 3: Selective On-Resin Trt Deprotection
This step is performed after the first branch is synthesized and exposes the Nα amine for the elongation of the main peptide chain.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 1-10% Trifluoroacetic Acid (TFA) in DCM. Crucially, include a scavenger such as 2.5-5% triisopropylsilane (TIS) to trap the released trityl cations, which can otherwise cause side reactions.[8][9] The concentration of TFA may need optimization; start with a low concentration (e.g., 1-2%) to ensure the stability of other acid-labile groups if present.[9]
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently for 30 minutes at room temperature. Repeat this step 1-2 times if necessary.[8]
-
Washing: Drain the acidic solution and immediately wash the resin with DCM (5x).
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (3x) to neutralize the protonated amine, followed by thorough washing with DMF (5x).
-
Confirmation: A positive Kaiser test will confirm the presence of a free primary amine. The resin is now ready for the elongation of the main peptide chain.
Analytical Characterization and Purification
Post-synthesis, the crude peptide must be cleaved, purified, and characterized to ensure its identity and purity.
Final Cleavage and Global Deprotection
The final step involves treating the resin with a strong acid cocktail to cleave the peptide from the solid support and remove all remaining side-chain protecting groups (e.g., tBu, Boc, Pbf).
-
Cleavage Cocktail: A common and effective mixture is Reagent K or a simpler cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Procedure: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then filtered from the resin beads and precipitated in cold diethyl ether.[8]
HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the crude peptide.[2]
-
System: Reversed-phase HPLC (RP-HPLC) using a C18 column is most common.[11]
-
Mobile Phases: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is used for elution.[1][2]
-
Detection: Peptides are typically detected by UV absorbance at 214-220 nm.[11]
-
Process: The crude peptide is dissolved, filtered, and injected onto the column. Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized.[2]
Mass Spectrometry Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[11]
-
Technique: Electrospray Ionization (ESI) is commonly coupled with LC (LC-MS) to provide mass data for the peaks resolved by HPLC.[11][12]
-
Data Interpretation: The observed mass is compared to the calculated theoretical mass of the desired peptide. The presence of a D-amino acid does not change the mass, but its successful incorporation is validated by the successful synthesis of the target structure.[6][13]
Conclusion: A Gateway to Advanced Peptide Architectures
Trt-D-Dap(Fmoc)-OH is more than a mere building block; it is an enabling tool for sophisticated peptide design. Its robust and well-defined orthogonal protection scheme empowers researchers to move beyond linear sequences and explore the vast chemical space of branched, cyclic, and conjugated peptides. By understanding the causality behind the selective deprotection steps and adhering to validated protocols for synthesis and analysis, scientists can confidently leverage this reagent to construct novel peptide molecules with tailored properties, accelerating innovation in drug discovery and chemical biology.
References
-
Che, Y., et al. (2015). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. National Institutes of Health. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- BenchChem. (2025). Technical Support Center: HPLC Purification of Dap(Adpoc)-Containing Peptides. BenchChem Technical Documents.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. BenchChem Technical Documents.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt) Group from the Histidine Side Chain. BenchChem Technical Documents.
-
PubChem. (n.d.). Fmoc-L-homohomoGln(Trt)-OH. National Center for Biotechnology Information. Available at: [Link]
- ResearchGate. (2009).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Documents.
- ResearchGate. (n.d.). Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl).
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- The Royal Society of Chemistry. (2012). The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S.
- Sato, K., et al. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry.
- Agilent Technologies, Inc. (n.d.).
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
- Gallocchio, F., et al. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. PMC.
- Green Chemistry. (n.d.). In situ Fmoc removal. RSC Publishing.
- Gutsmann, T., et al. (2019). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. MDPI.
- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of MccB17(1-19) peptide thioesters. RSC Publishing.
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